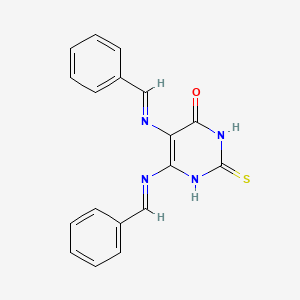

SCR7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

nonhomologous end joining NHEJ inhibition by SCR7

Mechanism of Action and Workflow

SCR7 specifically inhibits DNA ligase IV, a key enzyme in the canonical NHEJ pathway [1] [2]. By blocking this dominant, error-prone repair pathway, this compound provides a longer window for the cell to use an alternative, precise method to repair the double-strand break [3].

This compound inhibits the NHEJ pathway to favor precise HDR in CRISPR-Cas9 editing.

Detailed Experimental Protocol

The following protocol for using this compound in human cell lines is adapted from a 2018 Cell & Bioscience study [3].

Standard workflow for this compound application in CRISPR-Cas9 experiments.

Key Reagents and Setup [3]:

- This compound Source: Commercially available from suppliers like Xcess Biosciences or can be synthesized [3].

- Cell Lines: Protocol validated in HCT-116, MCF-7, and K562 human cancer cell lines.

- Editing Construct: Use a co-expression vector (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA) delivering Cas9, the target sgRNA, and a fluorescent marker for sorting.

- Template: Single-stranded oligodeoxynucleotides (ssODNs) with homology to the target site.

Key Considerations and Modern Context

While this compound is a well-characterized tool, your experimental design should account for several factors:

- Cell Health and Toxicity: The combined stress of transfection and drug treatment can affect cell viability and proliferation.

- Variable Efficacy: The enhancement of HDR can vary significantly based on cell type, target locus, and the specific this compound formulation used.

- Modern Safety Concerns: Recent research highlights that inhibiting core NHEJ factors (like DNA-PKcs) can exacerbate large-scale genomic aberrations, including megabase-scale deletions and chromosomal translocations [4]. While much of this data involves different inhibitors, it underscores the importance of thorough genomic integrity assessment after editing with NHEJ suppression [4].

Suggested Applications and Alternatives

This compound is primarily used to improve precise genome editing outcomes. The table below outlines its main research contexts.

| Application Context | Primary Goal | Notes |

|---|---|---|

| Gene Correction | Introduce specific point mutations or insert tags using an ssODN template. | Protocol above is directly applicable [3]. |

| Disease Modeling | Create isogenic cell lines with specific pathogenic mutations. | Enhanced HDR efficiency improves success rate. |

| Basic DNA Repair Research | Study the balance between NHEJ and HDR pathways in cells. | This compound serves as a specific chemical tool to perturb NHEJ [2]. |

For future work, you may also explore more recent HDR-enhancing strategies, such as using engineered Cas9 fusion proteins or timing edits to specific cell cycle phases, though these also require careful validation for unintended structural variations [4].

References

- 1. This compound [stemcell.com]

- 2. of nonhomologous end joining to increase the specificity of... Inhibition [pubmed.ncbi.nlm.nih.gov]

- 3. Ligase IV inhibitor enhances gene editing directed by... SCR 7 [cellandbioscience.biomedcentral.com]

- 4. The hidden risks of CRISPR/Cas: structural variations and ... [nature.com]

SCR7 in cancer therapy overview

SCR7 in Cancer Therapy

The rationale for using this compound in cancer therapy is based on the concept of synthetic lethality. Many radiotherapy and chemotherapy treatments work by causing DNA damage, particularly double-strand breaks. Cancer cells often rely on efficient DNA repair pathways, like NHEJ, to survive these treatments.

- Mechanism of Action: By inhibiting Ligase IV, this compound disrupts the NHEJ pathway. This prevents cancer cells from repairing their DNA after insult from genotoxic therapies, leading to increased cell death [1].

- Experimental Evidence: Preclinical studies have shown that this compound can enhance the cytotoxic effects of radiation and drugs like Doxorubicin in various cancer models, including breast adenocarcinoma and HeLa cells [1]. It has been reported to act as both a single agent and a combinational therapy to reduce tumor growth in mouse models [1].

This compound in CRISPR Genome Engineering

In CRISPR-Cas9 gene editing, the creation of a DNA double-strand break can be repaired by the cell via two competing pathways: the error-prone NHEJ or the precise Homology-Directed Repair (HDR). HDR is essential for precise gene corrections but is generally less efficient.

- Mechanism of Action: this compound inhibits the dominant NHEJ pathway, thereby shifting the cellular repair balance toward HDR. This allows for a higher frequency of precise genetic modifications when a donor DNA template is provided [2].

- Experimental Evidence: A 2023 study demonstrated that treating HEK293T cells with 1μM this compound simultaneously with CRISPR-Cas9 components led to a 1.7-fold increase in HDR efficiency [2]. The study noted that while the effect was consistent, it was more modest than the enhancement achieved by knocking down other repair factors [2].

The following diagram illustrates how this compound modulates DNA repair pathways in the context of both cancer therapy and genome engineering.

Experimental Protocols

Below is a detailed methodology from a recent study that successfully demonstrated the HDR-enhancing effect of this compound in cell culture [2].

| Protocol Step | Details |

|---|---|

| Cell Line | HEK293T-eGFPmut (stably expressing a mutant eGFP with a 1bp frameshift deletion). |

| CRISPR System | Co-transfection of Cas9-sgRNA plasmid and single-stranded oligodeoxynucleotide (ssODN) donor template. |

| This compound Treatment | Concentration: 1 μM. Administration: Added to the culture medium simultaneously with the Cas9-sgRNA/ssODN transfection. | | Analysis | Time: Cells collected 72 hours post-transfection. Method: HDR efficiency quantified by flow cytometry for GFP-positive cells and confirmed by DNA sequencing (TIDER analysis). |

Key Considerations and Controversies

When evaluating this compound for research use, it is critical to be aware of the following points:

- Debated Specificity: A 2016 study in DNA Repair challenged the initial characterization of this compound. The authors found that this compound is "neither a selective nor a potent inhibitor of human DNA ligase IV" and reported that it actually has greater activity against DNA ligases I and III [3]. This controversy underscores the need for careful controls in experiments.

- Chemical Variability: The existence of different forms of this compound (parental, cyclized, pyrazine) with potentially different activities and specificities can affect experimental reproducibility. Researchers should confirm the specific form and source of the compound used [1].

References

SCR7 cytotoxicity in cancer cell lines

SCR7 Cytotoxicity Profile

| Cancer Cell Line | IC₅₀ (μM) | Assay Method | Key Findings |

|---|---|---|---|

| T47D (Breast Cancer) | 8.5 | MTT / Trypan Blue | Highest sensitivity observed [1] |

| HT1080 (Fibrosarcoma) | 10 | MTT / Trypan Blue | High sensitivity [1] |

| A549 (Lung Cancer) | 34 | MTT / Trypan Blue | Moderate sensitivity [1] |

| MCF7 (Breast Cancer) | 40 | MTT / Trypan Blue | Moderate sensitivity [1] |

| HeLa (Cervical Cancer) | 44 | MTT / Trypan Blue | Moderate sensitivity [1] |

| Nalm6 (Leukemia) | 50 | MTT / Trypan Blue | Moderate sensitivity [1] |

| A2780 (Ovarian Cancer) | 120 | MTT / Trypan Blue | Lower sensitivity [1] |

Mechanism of Action

This compound exerts its cytotoxic effect by specifically targeting the final step of the NHEJ pathway [1]. It binds to the DNA binding domain of DNA Ligase IV, preventing it from sealing double-strand breaks (DSBs) [2]. In cancer cells where the alternative repair pathway, Homologous Recombination (HR), is often impaired, this inhibition leads to an accumulation of unrepaired DNA damage, triggering apoptosis (programmed cell death) [2].

The following diagram illustrates this core mechanism and the resulting cellular fate.

This compound inhibits DNA Ligase IV to block NHEJ repair and induce apoptosis.

Experimental Protocols

For researchers looking to replicate these findings, here are summaries of the key in vitro and in vivo protocols from the literature.

In Vitro Cell Proliferation Assay (MTT/Trypan Blue)

This method is used to determine the IC₅₀ values of this compound [1].

- Cell Lines: MCF7, HeLa, A549, HT1080, A2780, T47D, Nalm6, among others.

- This compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution, which is then diluted in cell culture medium to working concentrations (e.g., 10, 50, 100, 250 μM).

- Procedure:

- Plate cells and allow them to adhere.

- Treat cells with this compound at various concentrations for 24 or 48 hours.

- Perform MTT assay by adding MTT reagent and incubating to allow formazan crystal formation.

- Solubilize crystals and measure absorbance at 570 nm.

- Alternatively, use trypan blue exclusion to count viable cells.

- Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) group and determine the IC₅₀ value.

In Vivo Tumor Model Study

These protocols evaluate this compound's efficacy in live animal models [1].

- Animal Models: BALB/c mice implanted with breast adenocarcinoma or Dalton's Lymphoma (DLA) cells.

- This compound Formulation & Administration:

- Intramuscular (i.m.): 10 mg/kg in an appropriate vehicle.

- Intraperitoneal (i.p.): 20 mg/kg.

- Treatment & Analysis:

- Monitor tumor volume over time in this compound-treated groups versus control groups.

- Record animal survival to calculate the increase in lifespan.

- This compound can be administered in combination with radio- or chemotherapy (e.g., VP-16) to study synergistic effects [1].

Research Context and Refinements

- This compound as a Research Tool: The cytotoxicity of this compound is leveraged in biotechnology to improve the efficiency of CRISPR/Cas9 genome editing. By inhibiting the error-prone NHEJ pathway, it can increase the frequency of precise Homology-Directed Repair (HDR) by up to 19-fold [1].

- Evolution to SCR130: It's important to note that subsequent research has led to the development of this compound derivatives. SCR130 has been reported as a more promising and specific Ligase IV inhibitor in recent studies [3]. However, one 2025 study noted that the radiosensitizing effects of SCR130 in head and neck squamous cell carcinoma were "limited and highly cell line specific," suggesting that the therapeutic window and efficacy may vary considerably [3].

References

SCR7 IC₅₀ Values in Cancer Cell Lines

The following table lists the half-maximal inhibitory concentration (IC₅₀) of SCR7 for various human cancer cell lines, as reported in a foundational study [1] [2]:

| Cell Line | IC₅₀ (μM) |

|---|---|

| T47D (Breast cancer) | 8.5 |

| HT1080 (Fibrosarcoma) | 10 |

| A549 (Alveolar basal epithelial adenocarcinoma) | 34 |

| MCF7 (Breast cancer) | 40 |

| Nalm6 (B-cell leukemia) | 50 |

| HeLa (Cervical cancer) | 44 |

| A2780 (Ovarian cancer) | 120 |

The data reveals that this compound's potency varies significantly, with T47D cells being the most sensitive and A2780 cells the most resistant to its anti-proliferative effect [1].

Detailed Experimental Protocol

The IC₅₀ values in the table above were determined using the following methodology [1] [2]:

- Cell Lines Used: MCF7, CEM, HeLa, A549, HT1080, A2780, T47D, Nalm6, N114, and K562 cells.

- Compound Treatment: Cells were grown in the presence of this compound at concentrations of 10, 50, 100, and 250 μM.

- Incubation Time: 48 hours.

- Cell Viability Assays: Cell proliferation was determined using MTT assay and trypan blue exclusion assay.

- Data Analysis: Each experiment was repeated for a minimum of three independent times to ensure reliability.

This compound Mechanism of Action and Experimental Workflow

To help visualize how this compound functions and how the experiments are conducted, I have created the following diagrams using Graphviz.

This compound specifically targets DNA Ligase IV to block the final ligation step in NHEJ repair [3] [4].

General workflow for determining this compound's IC₅₀ involves cell treatment and viability assessment [1] [2].

Key Insights on this compound

- Primary Mechanism: this compound is a specific inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway. It acts by binding to the DNA-binding domain of Ligase IV, preventing the repair of DNA double-strand breaks [3] [4].

- Broader Applications: Beyond its use as a cancer therapeutic, this compound is widely used in biotechnology to enhance the efficiency of CRISPR/Cas9 genome editing. By inhibiting the error-prone NHEJ pathway, it favors the more precise Homology-Directed Repair (HDR) pathway, increasing HDR efficiency by up to 19-fold in some systems [1] [3] [5].

- Forms and Derivatives: It's important to be aware that this compound exists in different forms (e.g., parental, cyclized, pyrazine) and has newer derivatives like SCR130, which exhibits significantly higher potency (20 times more potent than this compound in some cell lines) [3].

References

- 1. This compound | DNA/RNA Synthesis inhibitor | Mechanism [selleckchem.com]

- 2. This compound Datasheet [selleckchem.com]

- 3. This compound, a potent cancer therapeutic agent and ... [pmc.ncbi.nlm.nih.gov]

- 4. An Inhibitor of Nonhomologous End-Joining Abrogates ... [sciencedirect.com]

- 5. Improving Precise CRISPR Genome Editing by Small Molecules [pmc.ncbi.nlm.nih.gov]

SCR7 in vivo tumor regression studies

SCR7 In Vivo Efficacy Data

| Study Focus / Model | Key Finding on Tumor Progression | Effect on Host Survival | Combination with Other Therapies |

|---|---|---|---|

| General Anti-cancer Efficacy [1] [2] | Impeded tumor progression. | Enhanced lifespan. | Co-administration with DSB-inducing agents (radio- and chemotherapy) significantly enhanced their sensitivity. |

| Novel Derivative SCR130 [3] | Induced tumor regression (as reported for parent this compound compound). | Information not specified in abstract. | Potentiated the effect of γ-radiation in cancer cells. |

This compound's Molecular Mechanism of Action

This compound is a small molecule that functions as a specific inhibitor of non-homologous end joining (NHEJ), a major pathway for repairing DNA double-strand breaks (DSBs) [1] [2]. Its mechanism can be summarized as follows:

- Molecular Target: this compound directly targets DNA Ligase IV, the enzyme responsible for the final "sealing" step in the NHEJ repair pathway [1] [2] [4].

- Mode of Inhibition: It blocks Ligase IV-mediated joining by interfering with its binding to DNA, but does not affect the activity of other DNA ligases like Ligase I or T4 DNA Ligase [1] [2].

- Cellular Consequence: By inhibiting Ligase IV, this compound causes the accumulation of unrepaired DSBs within cells. This persistent DNA damage activates the intrinsic apoptotic pathway (a form of programmed cell death) [1] [2] [3].

- Therapeutic Strategy: This mechanism is particularly effective against cancer cells, which often have high levels of DNA damage and replication. When combined with DSB-inducing therapies like radiation, this compound prevents cancer cells from repairing the inflicted damage, thereby potentiating the cytotoxic effects of the treatment [1] [2].

The diagram below illustrates this mechanism and its therapeutic outcomes.

This compound inhibits Ligase IV, blocking DNA repair and triggering cell death, which enhances cancer therapy.

Experimental Protocol for Key In Vivo Studies

The foundational studies on this compound followed a robust methodology to evaluate its efficacy [1] [2]. The core protocol is outlined below.

- 1. Animal Model & Tumor Implantation: The study typically uses mouse models (e.g., immunodeficient mice). Human or murine cancer cells are subcutaneously implanted to form solid tumors.

- 2. Treatment Groups: Mice are randomly assigned into groups:

- Vehicle control (e.g., DMSO/saline).

- This compound monotherapy (administered via intraperitoneal injection or orally).

- Combination therapy (this compound + radiotherapy or a chemotherapeutic agent).

- Standard therapy alone (e.g., radiation alone).

- 3. Dosing & Administration:

- This compound Dosage: Varies by study, often in the range of 5-20 mg/kg.

- Schedule: Administered periodically (e.g., daily or every other day).

- Combination Therapy: Radiotherapy is typically localized to the tumor, and chemotherapy is given at sub-curative doses.

- 4. Endpoint Analysis:

- Tumor Volume: Measured regularly with calipers. Tumor regression is calculated relative to the vehicle control.

- Survival Analysis: Kaplan-Meier curves are plotted to assess the enhancement of host lifespan.

- Histological & Biochemical Analysis: Excised tumors are analyzed for:

- Apoptosis Markers: TUNEL assay, caspase-3 activation.

- Proliferation Markers: Ki67 staining.

- DNA Damage Markers: γH2AX foci (a marker for DSBs).

Evolution of this compound-Based Inhibitors

Research has continued to develop more potent analogs of this compound:

- SCR130: A novel derivative was developed by introducing a spiro ring into the core structure of this compound. It is reported to have ~20-fold higher efficacy in inducing cancer cell death and can also potentiate the effects of radiation [3].

References

- 1. New anti-cancer molecule [nature.com]

- 2. An Inhibitor of Nonhomologous End-Joining Abrogates ... [sciencedirect.com]

- 3. Identification and characterization of novel this compound-based ... [pubmed.ncbi.nlm.nih.gov]

- 4. Ligase IV inhibitor this compound enhances gene editing directed by ... [cellandbioscience.biomedcentral.com]

Comprehensive Application Notes and Protocol for Enhancing CRISPR-Cas9 HDR Efficiency Using SCR7

Introduction to SCR7 and HDR Enhancement

This compound is a small molecule inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway, which has shown significant potential for enhancing homology-directed repair (HDR) efficiency in CRISPR-Cas9 genome editing applications. The fundamental challenge in precise genome editing is that when CRISPR-Cas9 creates a double-strand break (DSB) in DNA, cellular repair mechanisms preferentially utilize the error-prone NHEJ pathway over the precise HDR pathway. This preference results in low HDR efficiency, which severely limits applications requiring precise genetic modifications, such as therapeutic gene correction and disease modeling. This compound addresses this limitation by selectively inhibiting the NHEJ pathway, thereby redirecting cellular repair machinery toward the more accurate HDR mechanism [1] [2] [3].

The mechanism of action of this compound involves direct binding to the DNA binding domain of ligase IV, effectively disrupting its ability to catalyze the final step in the NHEJ repair pathway. This strategic inhibition creates a favorable environment for HDR by reducing competition from the dominant NHEJ pathway. Research has demonstrated that this compound can enhance HDR efficiency by 2 to 3-fold in various cell types, including human cancer cells, porcine fetal fibroblasts, and human induced pluripotent stem cells (hiPSCs) [2] [3]. When combined with other HDR-enhancing strategies, such as RAD51 overexpression, this compound has shown even greater synergistic effects, boosting HDR efficiency by over 70% in some experimental systems [4]. These properties make this compound a valuable tool for researchers seeking to improve the precision and efficiency of CRISPR-Cas9-mediated genome editing.

Experimental Evidence and Performance Summary

Key Research Findings

HDR Enhancement in Human Cancer Cells: A 2018 study demonstrated that this compound treatment increased targeted insertion efficiency threefold in transfected human cancer cells (MCF-7, HCT-116, and K562) when using single-stranded oligodeoxynucleotides (ssODNs) as repair templates. This study utilized a co-expression vector system combining Cas9, gRNA, and eGFP, with this compound treatment applied before and after transfection. The combinatorial approach of using optimized vectors, ssODN templates, and this compound treatment significantly improved HDR efficiency and targeted gene mutation correction at both GFP-silent mutation and β-catenin Ser45 deletion mutation sites [1] [3].

Synergistic Effect with RAD51: Recent research from 2024 revealed that combined treatment with RAD51 and this compound increased HR repair by 7.75% in HEK293T cells. This combination not only enhanced knock-in and knockout efficiency by over 70% with gRNA targeting GAPDH or ATM but also increased insertion/deletion (InDel) mutations in stable cells. The study demonstrated that the RAD51-SCR7 combination prevents R-loop accumulation by activating HR-based repair, leading to enhanced CRISPR-Cas9 genome-editing efficiency. This synergistic approach represents a significant advancement in HDR enhancement strategies [4].

Performance in Primary Cells: A comprehensive 2017 study tested this compound in porcine fetal fibroblasts, which are challenging primary cells with low transfection efficiency. Using an eGFP reporter assay, researchers found that this compound could increase HDR efficiency by 2–3-fold. When combining this compound treatment with CRISPR-Cas9 transfection and homologous template DNA, the rate of knock-in porcine fetal fibroblast cell lines with large DNA fragment integration reached more than 50% of screened colonies, compared to only 26.1% in DMSO-treated control groups. This demonstrated this compound's effectiveness in difficult-to-transfect primary cells [2].

Quantitative Summary of this compound Performance

Table 1: Summary of this compound Performance Across Experimental Systems

| Cell Type | HDR Improvement | Experimental System | Key Findings |

|---|---|---|---|

| Human cancer cells (MCF-7, HCT-116, K562) | 3-fold increase | GFP reporter & β-catenin mutation | This compound treatment increased targeted insertion efficiency threefold [1] |

| Porcine fetal fibroblasts | 2-3-fold increase | eGFP reporter assay | Knock-in efficiency reached >50% in treated groups vs 26.1% in controls [2] |

| HEK293T & hiPSCs | >70% knock-in efficiency with RAD51 combination | All-in-one CRISPR-Cas9-RAD51 system | Synergistic effect observed when combined with RAD51 overexpression [4] |

| Various mammalian cells | Up to 19-fold increase in some studies | Multiple gene targets | Efficiency varies by cell type and experimental conditions [2] |

Detailed Experimental Protocols

This compound Treatment Protocol for Human Cancer Cells

This protocol is adapted from the methodology successfully employed in MCF-7, HCT-116, and K562 human cancer cells [1] [3]:

Cell Culture and Preparation: Culture human cancer cells (MCF-7, HCT-116, or K562) in their appropriate media. MCF-7 cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. HCT-116 cells require McCoy's 5A medium with 10% FBS and 1.5 mM L-glutamine. All cells should be grown in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluence before transfection [1] [3].

This compound Pretreatment: Prepare a 100 μM stock solution of this compound in appropriate solvent (DMSO or as recommended by manufacturer). Four hours before transfection, treat cells with this compound at a concentration of 1-10 μM (optimize for specific cell type). For initial experiments, a concentration of 1 μM is recommended, with titration to determine optimal concentration for specific cell types. Incubate cells with this compound for 4 hours in standard culture conditions [1] [3].

Cell Transfection: For transfection, use 1×10⁶ cells in 100 μl of Nucleofector Solution V. Use program P-020 for MCF-7 cells, D-032 for HCT-116 cells, and T-016 for K-562 cells on a Lonza Nucleofector system. Co-transfect with 4 μg of pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA plasmid and 3 μl of 100 μM ssODN repair template. The ssODN should be designed with appropriate homology arms (typically 60-120 nt) flanking the desired edit [1] [5].

Post-Transfection this compound Treatment: Following transfection, continue this compound treatment for an additional 48 hours to maintain NHEJ inhibition during the critical DNA repair period. Refresh media containing this compound if necessary for extended treatments [1] [3].

Cell Sorting and Analysis: After 48 hours of this compound treatment, harvest cells and analyze GFP-positive cells using fluorescence-activated cell sorting (FACS). Sort GFP-positive cells for single-cell cloning or bulk analysis. Extract genomic DNA and validate editing efficiency using PCR amplification, restriction fragment analysis, or sequencing [1] [3].

This compound and RAD51 Combination Protocol

This advanced protocol leverages the synergistic effect of this compound with RAD51 overexpression, based on 2024 research [4]:

Plasmid Construction: Utilize an all-in-one CRISPR-Cas9-RAD51 system that co-expresses Cas9, gRNA, and RAD51. This ensures coordinated expression of all components in the same cells.

Cell Transfection and Treatment: Transfect cells with the all-in-one vector according to standard protocols for your cell type. Apply This compound treatment (1-10 μM) 4 hours before transfection and maintain for 48 hours post-transfection as described in the basic protocol.

Analysis of Editing Efficiency: After 48-72 hours, harvest cells and extract genomic DNA. Analyze editing efficiency using T7 endonuclease I assay for indels or Sanger sequencing for HDR events. For precise quantification, use next-generation sequencing to evaluate both precise editing and potential erroneous integration events [5] [4].

Table 2: Troubleshooting this compound Treatment in CRISPR-Cas9 Experiments

| Problem | Potential Cause | Solution |

|---|---|---|

| No improvement in HDR efficiency | Cell type insensitivity to this compound | Optimize this compound concentration; try alternative NHEJ inhibitors |

| Reduced cell viability | This compound toxicity | Titrate this compound to lower concentrations; reduce treatment duration |

| Variable editing efficiency | Inconsistent this compound activity | Use fresh this compound preparations; verify inhibitor quality and storage conditions |

| High indel background | Insufficient NHEJ suppression | Increase this compound concentration; combine with other NHEJ inhibitors |

| Low HDR despite this compound | Poor repair template design | Optimize ssODN homology arm length (90-120 nt recommended) [5] |

Limitations and Optimization Considerations

Cell-Type Specific Variability

The efficacy of this compound demonstrates significant cell-type dependency, which researchers must consider when designing experiments. While this compound has shown promising results in various human cancer cell lines, primary cells, and stem cells, its performance varies considerably across different cellular contexts. For instance, studies have reported that this compound showed no significant impact on improving HDR events in rabbit embryos, contrasting with its effectiveness in mammalian cell cultures [2]. This variability may stem from differences in DNA repair pathway utilization across cell types, variations in membrane permeability to the compound, or differences in metabolic activity that affect this compound stability. Researchers should therefore pre-test this compound in their specific cell model of interest by conducting pilot experiments with a range of concentrations (typically 0.1-100 μM) to establish optimal conditions before embarking on large-scale editing experiments [6] [2].

Timing and Concentration Optimization

The temporal application of this compound represents a critical parameter for achieving maximal HDR enhancement. Research indicates that the highest efficiency is achieved when cells are pretreated with this compound for 4 hours before transfection, with treatment continuing for 48 hours post-transfection [1] [3]. This extended treatment window ensures that NHEJ remains suppressed during the critical period when CRISPR-induced DNA breaks are being repaired. Regarding concentration, while many studies report using this compound in the 1-10 μM range, optimal concentration must be determined empirically for each cell type, as excessively high concentrations may cause cellular toxicity without additional benefit [2]. Furthermore, researchers should note that some commercial sources of this compound may contain different structural variants, with This compound-pyrazine being identified as the active compound in some formulations. It is therefore advisable to verify the specific chemical structure of this compound obtained from commercial suppliers and to report this information in publications to ensure reproducibility [6].

Visualization of Mechanisms and Workflows

DNA Repair Pathway Regulation by this compound

The following diagram illustrates the mechanism by which this compound enhances HDR efficiency by selectively inhibiting the NHEJ pathway:

Experimental Workflow for this compound Enhancement

The following diagram outlines the complete experimental workflow for implementing this compound to enhance HDR efficiency:

Conclusion

This compound represents a valuable tool for enhancing HDR efficiency in CRISPR-Cas9 genome editing applications, particularly when used at optimal concentrations and treatment durations appropriate for specific cell types. The combination of this compound with other HDR-enhancing strategies, such as RAD51 overexpression, ssODN design optimization, and cell cycle synchronization, can further improve precise editing outcomes. While variability in this compound efficacy across different cell models remains a consideration, its overall ability to improve HDR efficiency by 2-3 fold makes it a worthwhile addition to the genome editing toolkit. Researchers implementing this compound in their workflows should carefully optimize treatment conditions for their specific experimental systems and employ appropriate controls to accurately assess editing efficiency.

References

- 1. Ligase IV inhibitor this compound enhances gene editing directed by ... [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules enhance CRISPR/Cas9-mediated ... [nature.com]

- 3. Ligase IV inhibitor SCR enhances gene editing directed by... 7 [cellandbioscience.biomedcentral.com]

- 4. Synergistic combination of RAD51-SCR7 improves ... [pmc.ncbi.nlm.nih.gov]

- 5. CRISPR/Cas9-mediated homology-directed repair by ... [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule CRISPR Enhancers [sigmaaldrich.com]

Comprehensive Application Notes and Protocols for SCR7 in Precision Genome Editing

Introduction to SCR7 in Genome Editing

The emergence of CRISPR-Cas9 technology has revolutionized genetic engineering, enabling targeted modifications across diverse biological systems. However, the efficiency of precise genome editing via homology-directed repair (HDR) remains a significant challenge due to competition from the more active non-homologous end joining (NHEJ) pathway. This compound has emerged as a valuable chemical tool to address this limitation by selectively inhibiting a key enzyme in the NHEJ pathway, thereby shifting the cellular repair balance toward HDR. This application note provides comprehensive experimental protocols and technical insights for researchers seeking to enhance precision editing outcomes using this compound in various model systems.

First identified as a potent anticancer agent that induces genomic instability in tumor cells, this compound specifically targets DNA Ligase IV, a critical component of the NHEJ machinery [1] [2]. Its application in genome editing contexts represents a repurposing of this molecule to favor precise genetic modifications. When administered during CRISPR-Cas9 editing workflows, this compound can significantly improve the efficiency of knock-in experiments, point mutation corrections, and other applications requiring high-fidelity repair. The compound is commercially available through specialized biotechnology suppliers [3] and has been successfully implemented in diverse cell types, including human embryonic kidney cells (HEK293T) and human induced pluripotent stem cells (hiPSCs) [4].

Theoretical Foundation and Mechanisms

DNA Repair Pathways in Genome Editing

Non-Homologous End Joining (NHEJ): The dominant repair pathway in mammalian cells, NHEJ operates throughout the cell cycle and functions by directly ligating broken DNA ends without requiring a template. This pathway is error-prone, often resulting in small insertions or deletions (indels) that disrupt gene function. The key enzymatic components include the Ku70/Ku80 heterodimer, DNA-PKcs, XRCC4, and DNA Ligase IV, which performs the final sealing step [5] [6]. NHEJ represents the primary competitor to precise editing and must be suppressed to enhance HDR efficiency.

Homology-Directed Repair (HDR): This high-fidelity pathway utilizes homologous DNA sequences as templates for precise repair, typically during the S and G2 phases of the cell cycle. HDR requires resected DNA ends to initiate strand invasion, a process mediated by RAD51 nucleofilaments that search for and align with homologous sequences [4]. While HDR enables precise genetic modifications, its natural low frequency compared to NHEJ represents the fundamental challenge that this compound attempts to address. The interplay between these pathways represents a dynamic equilibrium that this compound strategically manipulates.

Molecular Mechanism of this compound

This compound functions as a selective biochemical inhibitor of DNA Ligase IV, the final enzymatic component in the NHEJ pathway [1] [2]. Structurally, this compound interferes with the DNA binding domain of Ligase IV, preventing its association with double-strand break ends and subsequent sealing of the DNA phosphodiester backbone [2]. This targeted inhibition creates a therapeutic window during which Cas9-induced double-strand breaks remain accessible to the HDR machinery when an appropriate repair template is provided.

The molecular consequences of this compound treatment include persistent DSBs that activate DNA damage response pathways and provide extended opportunity for RAD51-mediated strand invasion when homologous templates are present [4]. Recent research has demonstrated that this compound works synergistically with RAD51 overexpression, further enhancing HDR efficiency by promoting the critical strand invasion step while simultaneously suppressing competing repair pathways [4]. This combination approach has shown particular promise in challenging editing scenarios such as multiplex gene targeting and large cassette knock-ins.

Quantitative Assessment of this compound Efficacy

HDR Enhancement Across Experimental Systems

Table 1: Quantitative Effects of this compound on HDR Efficiency Across Experimental Systems

| Cell Type/Model | Editing Target | This compound Concentration | HDR Enhancement Fold | Assessment Method | Citation |

|---|---|---|---|---|---|

| HEK293T (eGFP mut) | eGFP correction | 1 μM | 1.6-1.8× | TIDER sequencing | [6] |

| HEK293T (GAPDH) | Gene knockin | 1 μM | ~1.7× | Flow cytometry | [6] |

| HEK293T + RAD51 | Multiple loci | 1 μM + RAD51 | Up to 70% increase | Sequencing | [4] |

| hiPSCs | Endogenous genes | Not specified | Significant improvement | Functional assays | [4] |

| Mouse embryos | Not specified | Not specified | Elevated HDR frequency | Genotyping | [5] |

The data presented in Table 1 demonstrates that this compound consistently enhances HDR efficiency across diverse experimental systems, with improvements typically ranging from 1.6 to 1.8-fold in standard cell culture models [6]. Notably, the synergistic combination of this compound with RAD51 overexpression appears to generate substantially greater improvements, with some reports indicating up to 70% enhancement of precise editing outcomes [4]. This synergistic effect is attributed to the simultaneous suppression of NHEJ (via this compound) and activation of HDR factors (via RAD51), effectively manipulating both sides of the repair pathway balance.

Comparative Analysis of NHEJ Inhibition Strategies

Table 2: Comparison of NHEJ Inhibition Strategies for Enhancing HDR

| Inhibition Method | Molecular Target | HDR Enhancement | Specificity | Experimental Complexity | Key Advantages | |----------------------|---------------------|---------------------|----------------|-----------------------------|-------------------| | this compound | DNA Ligase IV | 1.6-1.8× | High | Low | Chemical control, reversible | | MAD2L2 knockdown | MAD2L2 (HDR inhibitor) | Up to 10.2× | Moderate | High | Potent effect | | 53BP1 depletion | 53BP1 (NHEJ promoter) | Variable | High | High | Well-characterized | | DNA-PKcs inhibitors | DNA-PKcs | ~2-4× | Moderate | Medium | Established compounds | | RAD51 + this compound | Multiple targets | Up to 70% increase | High | Medium | Synergistic effect | [4] |

When comparing this compound to alternative NHEJ inhibition strategies (Table 2), it demonstrates a favorable specificity profile with relatively modest experimental complexity. While genetic approaches such as MAD2L2 knockdown can yield more substantial HDR enhancement (up to 10.2×) [6], these methods require more complex experimental implementation. The tabulated data provides researchers with a practical reference for selecting appropriate HDR enhancement strategies based on their specific experimental requirements, technical expertise, and desired editing outcomes.

Experimental Protocols and Workflows

This compound Treatment in Cell Culture Models

The following protocol outlines the optimal application of this compound for enhancing HDR in mammalian cell culture systems, based on established methodologies from multiple studies [4] [6]:

Cell Preparation and Transfection: Plate actively dividing HEK293T or similar cells at 60-70% confluence in appropriate culture vessels 24 hours before transfection. For the most effective editing, use healthy, low-passage cells with >90% viability. Co-transfect with your CRISPR-Cas9 components (Cas9 + gRNA expression vectors) and HDR donor template using your preferred transfection method. The HDR template design should include homology arms of sufficient length (typically 800-1000 bp for plasmid donors, 30-100 nt for ssODN) flanking the desired modification.

This compound Administration: Prepare a 1 mM stock solution of this compound in DMSO or according to manufacturer specifications [3]. Add this compound directly to the cell culture medium simultaneously with transfection at a final concentration of 1 μM [6]. For extended treatment, refresh this compound-containing medium every 24 hours to maintain effective inhibition. Include appropriate vehicle controls (DMSO only) to account for potential solvent effects on cell health and editing efficiency.

Post-Treatment and Analysis: Maintain cells in this compound-containing medium for 48-72 hours post-transfection to cover the critical repair window. For recovery and expansion, replace with standard culture medium. Allow adequate time for expression and stability of edited sequences (e.g., 5-7 days for fluorescent protein expression) before conducting efficiency assessments. Analyze editing outcomes using flow cytometry for reporter systems, TIDER sequencing for precise quantification of editing rates, or functional assays relevant to your specific application [6].

This compound in Embryonic Editing Applications

For genome editing in mouse embryos, adapt the following protocol based on established embryological techniques [5]:

Embryo Collection and Microinjection: Collect one-cell stage embryos from superovulated donor mice using standard protocols. Prepare injection mixtures containing Cas9 protein or mRNA, target-specific gRNAs, and HDR donor templates. Using standard micromanipulation equipment, microinject the editing components into the pronuclei or cytoplasm of embryos.

This compound Application: Following microinjection, culture embryos in KSOM medium supplemented with 1 μM this compound [5]. For optimal results, maintain embryos in this compound-containing medium throughout the critical first cell divisions (approximately 24-48 hours). Transfer developing embryos into pseudopregnant recipient females using standard surgical procedures.

Genotype Analysis: After birth, extract DNA from pup biopsies and conduct PCR amplification of the target locus. Use next-generation sequencing to thoroughly characterize both on-target editing efficiency and potential off-target effects [5]. Specifically analyze the types of editing events (precise HDR vs. NHEJ-induced indels) to quantify this compound-mediated enhancement of HDR efficiency.

Diagram 1: this compound Mechanism in CRISPR Genome Editing - This diagram illustrates how this compound inhibits the NHEJ pathway to shift the DNA repair balance toward HDR for precise editing.

Troubleshooting and Optimization Guidelines

Addressing Common Technical Challenges

Variable HDR Enhancement: If this compound fails to consistently enhance HDR efficiency, first verify the activity of your this compound stock by including a positive control system (e.g., eGFP correction assay) [6]. Ensure appropriate storage conditions (-20°C desiccated) and avoid repeated freeze-thaw cycles. Titrate this compound concentration (0.5-5 μM range) to identify the optimal level for your specific cell type, as permeability and toxicity profiles vary across systems. Consider combining this compound with RAD51 overexpression or MAD2L2 knockdown for synergistic effects, particularly in challenging editing scenarios [4] [6].

Cellular Toxicity Concerns: this compound-mediated NHEJ inhibition can induce apoptotic pathways in highly proliferative cells due to accumulated unrepaired DNA damage [1]. To mitigate toxicity while maintaining efficacy, reduce this compound exposure time to 24 hours or utilize pulsed treatment strategies (e.g., 6-hour treatments separated by 12-hour recovery periods). Monitor cell viability and proliferation rates closely, and consider adjusting serum concentrations or using specialized media formulations for sensitive cell types. For primary cells or stem cells, initiate with lower this compound concentrations (0.1-0.5 μM) and gradually increase as tolerance allows.

Protocol Optimization Strategies

Temporal Optimization: The timing of this compound administration relative to CRISPR delivery is critical for maximizing HDR enhancement. For plasmid-based systems, apply this compound simultaneously with transfection to ensure NHEJ inhibition during the initial repair window. For ribonucleoprotein (RNP) delivery, pre-treat cells with this compound 2-4 hours before editing to establish pathway inhibition before DSB induction. Conduct time-course experiments to identify the optimal treatment duration for your specific application, balancing efficacy with toxicity concerns.

Combination Approaches: For maximal HDR efficiency, consider implementing this compound as part of a comprehensive editing enhancement strategy. This may include cell cycle synchronization to enrich for S/G2 phases when HDR is naturally active, utilizing high-fidelity Cas9 variants to reduce off-target effects, and optimizing HDR template design (e.g., modifying ssODN symmetry, incorporating blocking mutations). The integration of multiple complementary approaches typically yields greater improvements in precise editing efficiency than any single method alone.

Regulatory and Therapeutic Development Considerations

The application of this compound in therapeutic genome editing contexts requires careful attention to regulatory guidelines and safety profiles. According to the latest FDA guidance on human gene therapy products incorporating genome editing, developers must provide comprehensive information on product design, manufacturing and testing, nonclinical safety assessment, and clinical trial design [7]. When utilizing this compound in the development of therapeutic editors, consider the following key aspects:

Safety and Toxicity Profiling: Conduct thorough assessments of this compound-mediated genomic instability and potential off-target effects using appropriate sequencing methods (e.g., whole-genome sequencing). The pro-apoptotic properties of this compound that make it an effective anticancer agent [1] may pose challenges for in vivo applications, necessitating careful dose optimization and delivery strategies to minimize collateral damage to non-target tissues.

Regulatory Pathway Alignment: For bespoke therapies targeting serious conditions with no available alternatives, the FDA has proposed a "plausible mechanism" pathway that may provide a streamlined development route [8]. However, comprehensive characterization of this compound's effects on the edited product, including potential long-term genomic consequences, remains essential. Document the specific editing outcomes facilitated by this compound treatment, including precise integration efficiency and the absence of undesirable rearrangements.

Diagram 2: this compound Experimental Workflow - This diagram outlines the complete experimental workflow from initial design to therapeutic development when implementing this compound for precision genome editing.

Conclusion

This compound represents a valuable tool for enhancing precise genome editing outcomes by selectively inhibiting the NHEJ pathway. When implemented according to the protocols outlined in this application note, researchers can typically achieve 1.6 to 1.8-fold improvements in HDR efficiency [6], with further enhancement possible through combination strategies. The commercial availability of this compound [3] and relatively straightforward implementation lower the barrier for adoption across diverse research settings.

For therapeutic applications, continued optimization of this compound delivery strategies and comprehensive safety assessments will be essential to translate this technology into clinical interventions. The evolving regulatory landscape for genome editing products [7] [8] provides important guidance for these development efforts. As the field advances, this compound and similar small molecule inhibitors will likely play increasingly important roles in enabling robust and precise genetic modifications for both basic research and clinical applications.

References

- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Inhibitor of Nonhomologous End-Joining Abrogates ... [sciencedirect.com]

- 3. This compound | STEMCELL Technologies [stemcell.com]

- 4. Synergistic combination of RAD51-SCR7 improves ... [pmc.ncbi.nlm.nih.gov]

- 5. A Mouse Geneticist’s Practical Guide to CRISPR Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of MAD2L2, SCAI, and this compound [mdpi.com]

- 7. Human Gene Therapy Products Incorporating ... [fda.gov]

- 8. FDA unveils new regulatory roadmap for bespoke drug ... [biopharmadive.com]

SCR7 Application Overview and Mechanism of Action

SCR7 functions by binding to the DNA binding domain of DNA Ligase IV, preventing it from interacting with and sealing double-strand DNA breaks [1]. This inhibition shifts the balance of DNA repair away from the error-prone NHEJ pathway.

The diagram below illustrates the NHEJ pathway and the point at which this compound acts.

Experimentally Tested this compound Concentrations

The effective concentration of this compound varies significantly depending on the experimental system. The table below summarizes key operational concentrations from published research.

| Application Context | Cell Type / Model | Effective this compound Concentration | Treatment Duration | Key Outcome / Effect | Source (Citation) |

|---|---|---|---|---|---|

| CRISPR/HDR in Cell Lines | Human A549 (lung cancer) | 0.01 µM | 24 hours | ~3-fold increase in HDR efficiency | [2] |

| Human MelJuSo (melanoma) | 0.1 - 1 µM | 24 hours | Up to 19-fold increase in HDR efficiency | [2] | |

| Human MCF-7, HCT-116, K562 | 1 µM | 4-hour pre-treatment + 48-hour post-transfection | 3-fold increase in HDR and gene correction | [3] | |

| Mouse DC2.4 (dendritic) | 1 µM | 24 hours | ~13-fold increase in HDR efficiency | [2] | |

| CRISPR/HDR in Mouse Zygotes | Fertilized mouse zygotes | 1 mM (injection solution) | Co-injected with CRISPR constructs | Improved precise genome editing | [2] |

| Cancer Cell Sensitization | Various cancer cell lines | Not fully specified in results; used in vivo | N/A | Inhibited tumor progression; enhanced sensitivity to radio/chemotherapy | [1] |

Detailed Experimental Protocols

Protocol 1: Enhancing CRISPR-Cas9 HDR in Mammalian Cell Lines

This protocol is adapted from studies that successfully used this compound to increase the efficiency of precise gene editing [2] [3].

Workflow Overview

Materials & Reagents

- Cell Lines: Adherent (e.g., MCF-7, HCT-116) or suspension (e.g., K562) human cell lines.

- This compound Stock Solution: Typically dissolved in DMSO at a high concentration (e.g., 10-100 mM). Store at -20°C.

- Culture Medium: Appropriate complete medium for the cell line.

- Nucleofection System: Lonza Nucleofector with corresponding Nucleofector Solution V.

- CRISPR Components: pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA plasmid (or similar) and single-stranded oligodeoxynucleotide (ssODN) donor template [3].

Step-by-Step Procedure

- Cell Preparation: One day before transfection, plate cells to achieve ~80% confluency at the time of transfection.

- Pre-treatment: Four hours before transfection, add this compound to the culture medium to a final concentration of 1 µM. Include a vehicle control (DMSO only).

- Transfection Mix Preparation: For each nucleofection, mix 4 µg of the Cas9-sgRNA plasmid with 3 µL of 100 µM ssODN stock [3].

- Nucleofection:

- Harvest 1-2 x 10⁶ cells and resuspend in 100 µL of Nucleofector Solution V.

- Add the DNA/ssODN mix to the cell suspension and transfer to a cuvette.

- Nucleofect using the appropriate program (e.g., P-020 for MCF-7, D-032 for HCT-116) [3].

- Post-transfection Treatment:

- Immediately transfer the cells to pre-warmed culture medium.

- Add this compound again to maintain a 1 µM concentration.

- Incubate the cells for 48 hours.

- Harvest and Analysis:

Protocol 2: Enhancing CRISPR Editing in Mouse Zygotes

This protocol summarizes the method used to generate genome-edited mice with improved HDR efficiency [2].

Key Steps:

- Microinjection Solution: Prepare a solution containing CRISPR/Cas9 constructs (plasmid or mRNA) and a 1 mM concentration of this compound.

- Microinjection: Microinject this solution directly into the cytoplasm of fertilized mouse zygotes.

- Embryo Transfer: Culture the manipulated embryos to the two-cell stage and transfer them into pseudopregnant females.

- Genotyping: Harvest pup tails and genotype to assess the frequency of precise HDR-mediated edits compared to control injections without this compound [2].

Critical Technical Notes and Limitations

- Controversy Over Specificity: A critical study has raised concerns regarding the specificity of this compound, reporting that it is neither a selective nor a potent inhibitor of human DNA Ligase IV and may inhibit DNA Ligases I and III more effectively [4]. Researchers should interpret results with caution.

- Cell Viability and Toxicity: this compound can be toxic at higher concentrations. It is crucial to perform a dose-response curve for any new cell line to find the optimal balance between HDR enhancement and cell survival [2].

- Next-Generation Inhibitors: Due to the specificity issues with this compound, improved derivatives like SCR130 have been developed [5]. For new experiments, especially those focusing on radiosensitization, evaluating SCR130 may be advisable.

References

- 1. An Inhibitor of Nonhomologous End-Joining Abrogates ... [sciencedirect.com]

- 2. Inhibition of non-homologous end joining increases the ... [pmc.ncbi.nlm.nih.gov]

- 3. Ligase IV inhibitor this compound enhances gene editing directed by ... [cellandbioscience.biomedcentral.com]

- 4. This compound is neither a selective nor a potent inhibitor of human ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NHEJ in HNSCC cell lines by the ligase IV ... [nature.com]

SCR7 in CRISPR-Cas9 Workflow: A Practical Guide

SCR7 improves CRISPR-Cas9 homology-directed repair (HDR) efficiency by inhibiting the non-homologous end joining (NHEJ) pathway. The table below summarizes the core effects of integrating this compound into your gene-editing workflow.

| Key Parameter | Experimental Effect of this compound | Research Context |

|---|---|---|

| HDR Efficiency | Increased targeted insertion efficiency by ~3-fold [1] | Human cancer cell lines (MCF-7, HCT-116); using ssODN templates |

| Gene Mutation Correction | Greatly improved efficiency [1] | Correction of GFP-silent mutation and β-catenin Ser45 deletion mutation |

| Synergistic Effect with RAD51 | Increased HR repair by 7.75%; increased knock-in/knock-out efficiency by >70% at some loci [2] | HEK293T cells and human induced pluripotent stem cells (hiPSCs) |

| Cell Viability (RAD51 Knockdown) | Significant decrease: 30.6% at 24h, 75.5% at 48h [2] | Highlights role of HR pathway in cell survival post-DSBs |

Detailed Experimental Protocol

This protocol synthesizes methods from the search results for using this compound in human cell lines, providing a clear workflow from preparation to analysis.

Reagent Preparation

- This compound Stock Solution: Resuspend the this compound powder in an appropriate solvent (e.g., DMSO or water, as per manufacturer's instructions) to create a concentrated stock solution (e.g., 10-100 mM). Aliquot and store at -20°C [1].

- CRISPR-Cas9 Components:

- All-in-one vector: Use a co-expression vector (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA) that packages Cas9, the target gRNA, and a reporter (e.g., eGFP) [1].

- ssODN Template: Design and synthesize a single-stranded oligodeoxynucleotide (ssODN) with homology arms and the desired edit sequence. Resuspend in 10 mM Tris buffer (pH 7.6) to a final concentration of 100 μM [1].

Cell Culture and Transfection

- Cell Lines: This protocol has been applied in human cancer cell lines like MCF-7, HCT-116, and K562 [1]. Culture cells in their recommended medium (e.g., RPMI-1640 or McCoy’s 5A) supplemented with 10% FBS and antibiotics [1].

- This compound Pre-treatment: Pretreat cells with this compound for 4 hours before transfection. After pretreatment, rinse the cells with 1x PBS [1].

- Nucleofection:

- For each nucleofection, use 1-2 x 10^6 cells in 100 μL of Nucleofector Solution [1].

- Mix 4 μg of the CRISPR-Cas9 plasmid with 3 μL of the 100 μM ssODN stock solution [1].

- Perform nucleofection using a Lonza Nucleofector device with cell line-specific programs (e.g., P-020 for MCF-7, D-032 for HCT-116) [1].

Post-Transfection this compound Treatment

- After nucleofection, continue treating the cells with this compound for another 48 hours to maintain inhibition of the NHEJ pathway during the critical DNA repair period [1].

Cell Sorting and Analysis

- Fluorescence-Activated Cell Sorting (FACS): If using a vector with a fluorescent reporter (e.g., eGFP), harvest and rinse the cells with PBS after the 48-hour this compound treatment. Use FACS to sort and collect the GFP-positive transfected cells. This enriches the population for cells that received the CRISPR machinery, more than doubling the observed disruption rate [1].

- Single-Cell Cloning: For generating isogenic cell lines, sort transfected cells into 96-well plates at a density of one cell per well. Allow clones to expand for about 2 weeks before further analysis [1].

- Genotyping: Extract genomic DNA from harvested cells. Use PCR to amplify the target region, and analyze the products via restriction fragment length polymorphism (RFLP) if an enzyme site was introduced, or by Sanger sequencing to confirm the precise edit [1].

Critical Considerations for Researchers

- Synergistic Strategy with RAD51: For a more robust boost in HDR efficiency, consider co-expressing RAD51, a key homologous recombination protein, alongside Cas9 and sgRNA. The combination of RAD51 and this compound has been shown to work synergistically, preventing R-loop accumulation and further enhancing precise editing [2].

- Controversy Regarding this compound Specificity: A critical study has raised concerns that this compound might not be a selective or potent inhibitor of human DNA ligase IV. The synthesis protocol was reported to generate a mixture of compounds, and the inhibitory activity was found to be greater against DNA ligases I and III than against ligase IV [3]. Researchers should be aware of this ongoing discussion in the field regarding the mechanism of action.

Workflow and Pathway Visualizations

The following diagrams, generated with Graphviz, illustrate the experimental workflow and underlying biological mechanism.

Diagram 1: this compound Transfection and Treatment Workflow. This chart outlines the key steps, from reagent preparation to final analysis, highlighting the critical this compound treatment windows.

Diagram 2: Mechanism of this compound and RAD51 in DNA Repair. This compound shifts the balance from error-prone NHEJ to precise HDR by inhibiting a key NHEJ enzyme. RAD51 can be added to further promote the HDR pathway.

Key Takeaways for Your Research

- Protocol Core: The 4-hour pre-treatment followed by a 48-hour post-transfection this compound treatment window is a critical determinant for success [1].

- Efficiency Boost: this compound can significantly enhance HDR efficiency, but its effect is not absolute. For the highest possible precision editing rates, a synergistic combination with RAD51 is a promising advanced strategy [2].

- Informed Application: Always consider the specific context of your cell line and target locus. The ongoing scientific discussion regarding this compound's specificity underscores the importance of including proper controls and using validated compounds in your experiments [3].

References

Application Notes: SCR7 for Enhanced Gene Correction

SCR7 is a small molecule inhibitor that targets DNA Ligase IV, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. In CRISPR-Cas9 editing, the creation of a double-strand break (DSB) triggers competition between the error-prone NHEJ and the precise homology-directed repair (HDR) pathways. By inhibiting NHEJ, this compound shifts the cellular repair machinery toward HDR when a donor template like a single-stranded oligodeoxynucleotide (ssODN) is present, thereby increasing the frequency of precise gene edits [1] [2].

This strategy has been successfully applied in various human cell lines, including cancer cells and induced pluripotent stem cells (iPSCs), for disease modeling and therapeutic research [1] [3]. The core advantage is its ability to significantly boost the efficiency of precise knock-ins and single-nucleotide corrections.

The diagram below illustrates the mechanistic role of this compound in favoring precise homology-directed repair.

Detailed Experimental Protocol

This protocol is adapted from successful studies in human cancer cell lines (e.g., HCT-116, MCF-7) and can be optimized for other cell types [1] [4].

Workflow Overview

A standard experiment involves preparing CRISPR reagents, treating cells with this compound, nucleofecting the editing components, and then analyzing the results. The key steps are visualized below.

Materials

- Cell Lines: HCT-116, MCF-7, K562, or iPSCs.

- CRISPR Components:

- This compound: Available from commercial suppliers (e.g., Xcess Biosciences) [1]. Prepare a stock solution in DMSO or according to the manufacturer's instructions.

- Nucleofector System: Lonza Nucleofector system with appropriate cell line kits [1].

- Cell Culture Reagents.

Step-by-Step Procedure

- Preparation of RNP Complex: Pre-complex the purified Cas9 protein and sgRNA at a molar ratio of 1:2.5 (gRNA:Cas9) in a suitable buffer. Incubate at room temperature for 10-20 minutes to form the RNP complex [4].

- Cell Preparation and Pre-treatment: Harvest and count the cells. For each nucleofection, use 1x10^6 to 2x10^6 cells. Pre-treat the cells with 1-10 µM this compound for approximately 4 hours before nucleofection [1].

- Nucleofection: Resuspend the cell pellet in 100 µL of Nucleofector Solution. Mix the cells with the pre-formed RNP complex and 100 pmol of ssODN donor template. Transfer the mixture to a nucleocuvette and nucleofect using a pre-optimized program (e.g., program D-032 for HCT-116 cells) [1] [4].

- Post-treatment and Recovery: Immediately after nucleofection, transfer the cells to pre-warmed culture medium. Continue this compound treatment for 48 hours to maintain NHEJ inhibition during the critical DNA repair window [1].

- Analysis: After 48-72 hours, harvest cells for genomic DNA extraction. Analyze editing efficiency using next-generation sequencing (NGS), T7E1 assay, or restriction fragment length polymorphism (RFLP) if the edit introduces/disrupts a restriction site. For clonal analysis, single-cell sort the edited population and expand clones before genotyping [1] [4].

Performance Data and Optimization

The table below summarizes quantitative data on this compound performance from key studies.

| Cell Line / Type | Editing System | ssODN Template | This compound Treatment | Key Outcome (HDR Efficiency) | Source |

|---|---|---|---|---|---|

| Human cancer cells (MCF-7, HCT-116) | CRISPR-Cas9 plasmid | Various | 4h pre-treatment + 48h post-treatment | ~3-fold increase in targeted insertion | [1] |

| BEL-A erythroid cell line | Cas9 RNP (Sickle cell correction) | 127-nt ssODN | Tested as HDR enhancer | Did not increase PGE*; Nedisertib was more effective | [4] |

| iPSCs (Theoretical application) | CRISPR-Cas9 + HDR | ssODN for point mutations | Part of a standard HDR enhancement strategy | Strategy enables precise correction for disease modeling | [3] |

*PGE: Precise Genome Editing

Key Optimization Strategies

- Combination with Other Inhibitors: this compound's efficacy can be context-dependent. Recent research shows that DNA-PK inhibitors like Nedisertib (M3814) can be more effective than this compound in some cell types, such as erythroid cells [4]. Testing a panel of inhibitors (this compound, NU7441, Nedisertib) is recommended for optimizing a new system.

- Cell Cycle Synchronization: Since HDR is active only in the S/G2 phases, synchronizing the cell cycle at G2/M phase with drugs like nocodazole can further enhance HDR. However, this often comes at the cost of reduced cell viability and may not provide additional gains over small molecule inhibitors alone [4].

- Delivery Method: Using Cas9 RNP complexes (instead of plasmid DNA) for editing is highly recommended, as it reduces off-target effects and enables faster editing, which can synergize well with small molecule treatments [4].

Troubleshooting and Limitations

- Variable Efficacy: The performance of this compound is not universal. As the data shows, it can be ineffective in certain cell types (e.g., BEL-A cells) [4]. It is crucial to empirically validate its benefit in your specific experimental system.

- Cell Toxicity: Prolonged exposure or high concentrations of this compound can impact cell viability. It is essential to perform a dose-response curve to find the optimal balance between HDR enhancement and toxicity.

- Off-target Effects: While this compound improves HDR, the core CRISPR-Cas9 system can still have off-target effects. Always perform comprehensive off-target assessment using methods like GUIDE-seq or whole-genome sequencing on final clones, especially for therapeutic applications [3].

References

- 1. Ligase IV inhibitor SCR enhances 7 editing directed by... gene [cellandbioscience.biomedcentral.com]

- 2. Recent applications, future perspectives, and limitations of the ... [pmc.ncbi.nlm.nih.gov]

- 3. Of CRISPR Technology In iPSC Application Gene Correction [cellandgene.com]

- 4. Optimizing CRISPR methodology for precise gene editing ... [haematologica.org]

Comprehensive Application Note: SCR7 in CRISPR-Cas9 Genome Editing for Human Cancer Cell Lines

Introduction to SCR7 in Cancer Cell Line Engineering

This compound is a small molecule inhibitor that specifically targets DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair. In the context of CRISPR-Cas9 genome editing, this compound serves as a powerful tool to enhance precision editing by modulating the cellular DNA repair machinery. When CRISPR-Cas9 introduces double-strand breaks (DSBs) in cellular DNA, the competing repair pathways of error-prone NHEJ and high-fidelity homology-directed repair (HDR) determine the editing outcome. This compound shifts this balance by inhibiting NHEJ, thereby increasing the probability of HDR when a repair template is provided [1].

The application of this compound in cancer cell line engineering has demonstrated significant improvements in HDR efficiency across various human cancer models, including MCF-7 breast cancer cells, HCT-116 colorectal cancer cells, and K562 leukemia cells [1]. This application note provides detailed protocols and experimental data to guide researchers in implementing this compound for precise genome editing in cancer cell lines, with specific emphasis on optimizing parameters for successful gene correction, knock-in, and functional studies in oncological research.

Mechanism of Action: this compound in DNA Repair Pathway Modulation

Table: DNA Repair Pathways Competing at CRISPR-Cas9-Induced Double-Strand Breaks

| Repair Pathway | Key Enzymes | Template Requirement | Repair Outcome | Effect of this compound |

|---|---|---|---|---|

| Non-Homologous End Joining (NHEJ) | DNA-PK, DNA Ligase IV | None | Insertions/Deletions (Indels) | Inhibited |

| Homology-Directed Repair (HDR) | MRE11, RAD51, BRCA1 | Homologous DNA template | Precise edits | Enhanced |

| Microhomology-Mediated End Joining (MMEJ) | PARP, DNA Ligase III | Microhomology regions | Deletions | Potentially enhanced |

The molecular mechanism of this compound revolves around its specific inhibition of DNA ligase IV, which is exclusively involved in the NHEJ pathway. By blocking this final step in NHEJ, this compound effectively redirects DNA repair toward HDR mechanisms when a homologous template (such as single-stranded oligodeoxynucleotides - ssODNs) is available [1]. This pathway modulation is particularly valuable in cancer cell lines, where precise genome editing enables researchers to study oncogenic mutations, drug resistance mechanisms, and gene function in relevant cellular models.

The following diagram illustrates how this compound modulates DNA repair pathways after CRISPR-Cas9 cutting:

Quantitative Performance Data of this compound in Cancer Cell Models

Table: this compound-Enhanced Editing Efficiency Across Human Cancer Cell Lines

| Cell Line | Cancer Type | Editing Target | HDR Efficiency (Control) | HDR Efficiency (+this compound) | Fold Improvement | Reference |

|---|---|---|---|---|---|---|

| MCF-7 | Breast cancer | eGFP mutation | ~2.5% | ~7.5% | 3.0× | [1] |

| HCT-116 | Colorectal cancer | AAVS1 locus | ~4.0% | ~12.0% | 3.0× | [1] |

| K562 | Leukemia | AAVS1 locus | ~3.5% | ~10.5% | 3.0× | [1] |

| HCT-116 | Colorectal cancer | β-catenin Ser45 | ~1.5% | ~4.5% | 3.0× | [1] |

| BEL-A | Erythroid cells | E6V A>T (Sickle cell) | Not significant | Not significant | 0× | [2] |

Recent studies have further refined our understanding of this compound efficacy in different cellular contexts. While this compound demonstrated consistent 3-fold improvements in HDR efficiency across multiple cancer cell lines, research in specialized cell types like BEL-A erythroid cells showed no significant enhancement with this compound treatment [2]. This highlights the importance of cell-type-specific optimization when implementing this compound in genome editing workflows. The performance variation underscores that DNA repair pathway dominance can differ based on cell origin, proliferation status, and inherent genetic background.

Comparative studies with other DNA repair inhibitors reveal that This compound exhibits variable efficacy depending on cellular context. In BEL-A cells, alternative inhibitors such as Nedisertib (DNA-PKcs inhibitor) demonstrated superior performance, increasing precise genome editing efficiency by 21-24% compared to untreated controls [2]. This suggests that researchers should consider testing multiple DNA repair modulators when establishing new editing protocols, particularly for cell types that may rely on different DNA repair pathway components or have altered checkpoint regulation—common features in cancer cell lines with defective DNA damage response mechanisms.

Optimized Experimental Protocol for this compound Application

Reagent Preparation

- This compound stock solution: Prepare 10 mM this compound in DMSO, aliquot, and store at -20°C. Avoid freeze-thaw cycles.

- Cell culture media: Use appropriate complete media for each cancer cell line (e.g., RPMI-1640 for MCF-7 and K562 cells, McCoy's 5A for HCT-116 cells) supplemented with 10% FBS.

- CRISPR-Cas9 components: Assemble plasmid expressing both Cas9 and sgRNA (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA) at 1 μg/μL in TE buffer.

- ssODN repair template: Resuspend ssODN in 10 mM Tris buffer (pH 7.6) to 100 μM concentration [1].

Cell Culture and Transfection

The following workflow outlines the complete this compound-enhanced genome editing protocol:

- Cell Preparation: Culture MCF-7, HCT-116, or K562 cells in appropriate media at 37°C with 5% CO₂ until 70-80% confluent.

- This compound Pre-treatment: Aspirate media and add fresh media containing 4-10 μM this compound. Incubate for 4 hours at 37°C [1].

- Cell Harvesting: Trypsinize adherent cells or collect suspension cells, then count using a hemocytometer or automated cell counter.

- Nucleofection: For each nucleofection, use 1-2 × 10⁶ cells in 100 μL nucleofector solution. Add 4 μg Cas9/sgRNA plasmid and 3 μL of 100 μM ssODN stock. Transfer to nucleofection cuvette and nucleofect using cell line-specific programs (P-020 for MCF-7, D-032 for HCT-116, T-016 for K562) [1].

- Post-transfection Recovery: Immediately transfer cells to pre-warmed culture media and add this compound to maintain 4-10 μM concentration.

- Continuous this compound Treatment: Maintain this compound in culture media for 48 hours post-transfection to sustain NHEJ inhibition throughout the critical DNA repair window [1].

Cell Sorting and Clonal Isolation

- Fluorescence-Activated Cell Sorting (FACS): For systems with GFP reporters, sort GFP-positive cells 48-72 hours post-transfection to enrich for successfully transfected cells [1].

- Single-Cell Cloning: Plate sorted cells at low density in 96-well plates or using automated cell deposition to ensure clonal isolation.

- Clone Expansion: Culture individual clones for 2-3 weeks with regular medium changes until sufficient cells are available for genotyping.

Genotypic Validation

- PCR Amplification: Design primers flanking the target site (typically 300-500 bp arms) to amplify the edited genomic region.

- Restriction Fragment Length Polymorphism (RFLP): If the edit introduces or disrupts a restriction site, digest PCR products with appropriate enzymes and analyze by gel electrophoresis.

- Sanger Sequencing: Sequence PCR products to confirm precise editing. For heterogeneous populations, consider TOPO-TA cloning of PCR products followed by sequencing of individual clones.

- Next-Generation Sequencing: For comprehensive analysis of editing efficiency and off-target effects, employ amplicon sequencing of target regions.

Technical Considerations and Optimization Parameters

Critical Success Factors

- Timing of this compound Application: Pre-treatment before transfection is essential to inhibit NHEJ components before DSB occurrence. Continuing treatment for 48 hours post-transfection ensures sustained pathway inhibition during the critical repair period [1].

- Cell Confluence and Viability: Maintain cells at 70-80% confluence during transfection to ensure optimal division status, as HDR occurs primarily in S/G2 phases of the cell cycle.

- ssODN Design: For optimal HDR efficiency, design ssODNs with 30-50 nt homology arms on each side of the Cas9 cut site. For single-base substitutions, position the mutation near the center of the ssODN.

- Control Experiments: Always include untreated controls (without this compound) to calculate fold improvement, and consider including alternative inhibitors like Nedisertib for comparison [2].

Troubleshooting Common Issues

- Low HDR Efficiency: Verify ssODN design, optimize Cas9/sgRNA efficiency, and test this compound concentration gradients (1-20 μM). Consider cell cycle synchronization to increase HDR-competent cell populations.

- Reduced Cell Viability: Lower this compound concentration or reduce treatment duration. Ensure DMSO concentration does not exceed 0.1% in final culture media.

- Inconsistent Results Between Cell Lines: Titrate this compound for each new cell line, as cancer cells exhibit varying sensitivity to DNA repair inhibitors based on their genetic background and pathway dependencies.

Applications in Cancer Research and Therapeutic Development

This compound-enhanced genome editing enables diverse applications in cancer modeling and therapeutic development. The significantly improved HDR efficiency facilitates precise introduction of oncogenic mutations into relevant cellular backgrounds, creating more accurate models for studying tumorigenesis. Similarly, correcting pathogenic mutations in cancer-relevant genes enables functional validation of genetic variants identified through genomic sequencing efforts [1].

In the realm of cancer immunotherapy, this compound-enhanced editing has been applied to engineer immune cells for enhanced antitumor activity. While not directly featured in the provided studies, the principle of improving HDR efficiency has broad relevance for CAR-T cell engineering and immune checkpoint modulation in therapeutic lymphocytes [3]. The ability to precisely edit genes in primary immune cells represents a promising avenue for next-generation cancer therapeutics, though this compound optimization in these specialized cell types requires additional validation.

Conclusion

This compound represents a valuable, cost-effective tool for enhancing precise genome editing in human cancer cell lines. The consistent 3-fold improvement in HDR efficiency across multiple cancer cell types provides researchers with a straightforward method to increase the yield of correctly modified clones, reducing the screening burden and accelerating research timelines. While recent studies indicate that alternative DNA repair inhibitors may show superior performance in certain cellular contexts, this compound remains an excellent starting point for optimizing precision editing in most cancer cell models.

As CRISPR-based technologies continue to evolve, the strategic inhibition of DNA repair pathways represents a powerful approach to steer editing outcomes toward desired precision modifications. The protocols and data presented herein provide a foundation for implementing this compound in cancer cell line engineering, with opportunities for further optimization based on specific research applications and cellular models.

References

Comprehensive Application Notes and Protocols: SCR7 Pluronic Copolymer Encapsulation for Enhanced Anticancer Efficacy

Introduction to SCR7 and the Rationale for Encapsulation

This compound as a Potent NHEJ Inhibitor

This compound (5,6-bis(benzylideneamino)-2-mercaptopyrimidin-4-ol) is a targeted anticancer therapeutic that functions through selective inhibition of non-homologous end joining (NHEJ), one of the major DNA double-strand break (DSB) repair pathways in mammalian cells [1]. This compound specifically targets the DNA-binding domain of Ligase IV, a critical enzyme responsible for the final ligation step in the NHEJ pathway [1]. By inhibiting this final step in the repair process, this compound effectively accumulates DNA damage within cancer cells, leading to activation of apoptotic pathways and ultimately cell death [1]. The specificity of this compound for Ligase IV makes it particularly valuable as it prevents cancer cells from easily shifting to alternative repair pathways when NHEJ is blocked at the initial stages [1].

Bioavailability Challenges and Nanocarrier Solutions